2-Amino-5,6,7,8-tetrahydro-quinazoline-6-carboxylic acid ethyl ester
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Overview
Description
2-Amino-5,6,7,8-tetrahydro-quinazoline-6-carboxylic acid ethyl ester is a heterocyclic organic compound. It is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a quinazoline core with an amino group and an ethyl ester functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,6,7,8-tetrahydro-quinazoline-6-carboxylic acid ethyl ester typically involves the cyclization of appropriate precursors. One common method starts with the reaction of cyclohexanone with ethyl cyanoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with formamide to yield the desired quinazoline derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,6,7,8-tetrahydro-quinazoline-6-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazoline core, potentially leading to new derivatives with unique properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with hydroxyl or carbonyl groups, while substitution can introduce various alkyl or acyl groups.
Scientific Research Applications
2-Amino-5,6,7,8-tetrahydro-quinazoline-6-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Quinazoline derivatives are explored for their anticancer, antiviral, and antibacterial properties.
Mechanism of Action
The mechanism of action of 2-Amino-5,6,7,8-tetrahydro-quinazoline-6-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The amino group and quinazoline core can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can affect various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound with a similar core structure but without the amino and ethyl ester groups.
Quinazolinone: A derivative with a carbonyl group at the 4-position, known for its biological activities.
Tetrahydroquinoline: A related compound with a similar structure but lacking the quinazoline core.
Uniqueness
2-Amino-5,6,7,8-tetrahydro-quinazoline-6-carboxylic acid ethyl ester is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the amino group and ethyl ester allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
ethyl 2-amino-5,6,7,8-tetrahydroquinazoline-6-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-2-16-10(15)7-3-4-9-8(5-7)6-13-11(12)14-9/h6-7H,2-5H2,1H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKRUVXTWHFOSRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=NC(=NC=C2C1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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